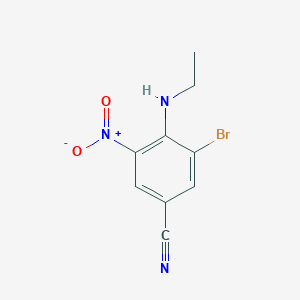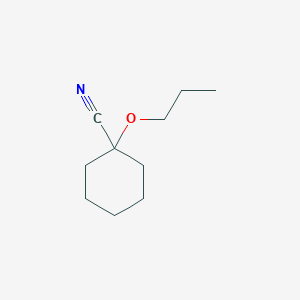![molecular formula C8H8BrCl2NO B1378162 Chlorure de 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 1373223-73-4](/img/structure/B1378162.png)
Chlorure de 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine
Vue d'ensemble
Description
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride is a chemical compound with the CAS Number: 1373223-73-4 . It has a molecular weight of 284.97 and its IUPAC name is 8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H7BrClNO.ClH/c9-6-3-5(10)4-7-8(6)12-2-1-11-7;/h3-4,11H,1-2H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique
D'après les informations disponibles, voici une analyse de quelques applications de recherche scientifique pour le chlorure de 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine :
Synthèse de dérivés
Ce composé est utilisé comme réactif dans la synthèse de divers dérivés, tels que les dérivés de N-dichloroacétyl-3,4-dihydro-2H-1,4-benzoxazine . Ces dérivés peuvent avoir des applications potentielles en chimie médicinale et en développement de médicaments.
Catalyse
Un composé apparenté, la N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxyde (DCDBTSD), a été utilisé comme catalyseur pour la synthèse de divers composés hétérocycliques . Bien qu'il ne s'agisse pas du composé exact en question, cela suggère des utilisations catalytiques potentielles pour des structures similaires.
Propriétés pharmacologiques
Les dérivés de benzoxazine sont censés présenter de nombreuses propriétés pharmacologiques, notamment des activités anti-inflammatoire, analgésique, antifongique, neuroprotectrice et antibactérienne . La recherche sur ces propriétés pourrait conduire à de nouvelles applications thérapeutiques.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function.
Molecular Mechanism
At the molecular level, 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and gene expression . The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes in metabolic pathways, leading to changes in the levels of certain metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.
Propriétés
IUPAC Name |
8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO.ClH/c9-6-3-5(10)4-7-8(6)12-2-1-11-7;/h3-4,11H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTZJIQRUMCLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-73-4 | |
| Record name | 2H-1,4-Benzoxazine, 8-bromo-6-chloro-3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)


![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)
amine](/img/structure/B1378097.png)



